methyl 7-(bromomethyl)naphthalene-2-carboxylate
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Overview
Description
Methyl 7-(bromomethyl)naphthalene-2-carboxylate is a chemical compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromomethyl group at the 7th position and a carboxylate ester group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(bromomethyl)naphthalene-2-carboxylate typically involves the bromination of methyl naphthalene-2-carboxylate. One common method is the reaction of methyl naphthalene-2-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 7th position of the naphthalene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(bromomethyl)naphthalene-2-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 7-(bromomethyl)naphthalene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 7-(bromomethyl)naphthalene-2-carboxylate depends on its specific applicationThis can lead to the modification of biomolecules, affecting their function and activity . The carboxylate ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Methyl 7-(bromomethyl)naphthalene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 7-(chloromethyl)naphthalene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 7-(iodomethyl)naphthalene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Methyl 7-(methylsulfonyl)naphthalene-2-carboxylate: Contains a methylsulfonyl group instead of a bromomethyl group.
Properties
CAS No. |
1261810-38-1 |
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Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
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